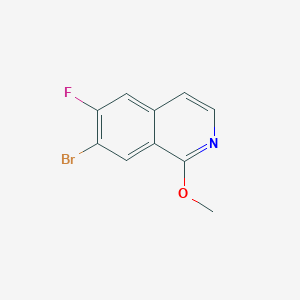

7-Bromo-6-fluoro-1-methoxyisoquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H7BrFNO |

|---|---|

Molekulargewicht |

256.07 g/mol |

IUPAC-Name |

7-bromo-6-fluoro-1-methoxyisoquinoline |

InChI |

InChI=1S/C10H7BrFNO/c1-14-10-7-5-8(11)9(12)4-6(7)2-3-13-10/h2-5H,1H3 |

InChI-Schlüssel |

VWXSSNXBCSJMDS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC=CC2=CC(=C(C=C21)Br)F |

Herkunft des Produkts |

United States |

Mechanistic Investigations of 7 Bromo 6 Fluoro 1 Methoxyisoquinoline Synthesis and Reactions

Elucidation of Reaction Pathways and Transition States

A detailed elucidation of the reaction pathways and transition states for the synthesis and subsequent reactions of 7-Bromo-6-fluoro-1-methoxyisoquinoline is not available in published literature. Hypothetically, its synthesis would likely involve a multi-step sequence, potentially starting from a substituted phenethylamine or benzaldehyde (B42025) derivative, culminating in a cyclization reaction such as the Bischler-Napieralski or Pictet-Spengler reaction. The bromination and fluorination steps would introduce key functionalities, with their regiochemical outcome being a critical aspect of the synthetic strategy.

The reactions of this compound, particularly at the bromine-bearing C7 position, are expected to proceed through various intermediates. For instance, in a palladium-catalyzed cross-coupling reaction, the pathway would involve oxidative addition, transmetalation, and reductive elimination steps. The specific energies of the transition states for these steps would be influenced by the electronic effects of the fluorine and methoxy (B1213986) groups, but without experimental or computational studies, these remain theoretical constructs.

Role of Catalysis in Halogenation and Cross-Coupling Reactions

The introduction of the bromine atom at the C7 position and any subsequent cross-coupling reactions would heavily rely on catalysis.

Halogenation: The regioselective bromination of a 6-fluoro-1-methoxyisoquinoline precursor would likely be achieved using an electrophilic brominating agent (e.g., N-Bromosuccinimide) with a suitable catalyst to direct the substitution to the C7 position. The electronic nature of the existing substituents would play a crucial role in directing this halogenation.

Cross-Coupling Reactions: The bromine atom at C7 serves as a versatile handle for introducing new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. Palladium-based catalysts are commonly employed for such transformations, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The choice of ligand, base, and solvent would be critical in optimizing the efficiency and selectivity of these reactions. While general mechanisms for these cross-coupling reactions are well-established, their specific application to this compound has not been documented.

A hypothetical data table for a Suzuki-Miyaura cross-coupling reaction is presented below to illustrate the type of data that would be generated from such a study.

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | Data not available |

| 2 | 4-Tolylboronic acid | Pd₂(dba)₃ | XPhos | CsF | Dioxane | Data not available |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | Data not available |

Understanding Regioselectivity and Stereoselectivity in Isoquinoline (B145761) Functionalization

The functionalization of the this compound ring system would be governed by the directing effects of the existing substituents. The electron-donating methoxy group and the electron-withdrawing fluoro and bromo groups would influence the electron density around the ring, thereby directing incoming electrophiles or nucleophiles to specific positions. However, without experimental data, predicting the precise regioselectivity for further functionalization is challenging.

Stereoselectivity would become a key consideration if reactions were to introduce a chiral center, for instance, through asymmetric hydrogenation of the isoquinoline ring or in the side chain of a substituent introduced via a cross-coupling reaction. The design of chiral catalysts and reaction conditions would be paramount to achieving high levels of stereocontrol. Currently, no studies on the stereoselective functionalization of this specific compound are available.

Computational Chemistry Approaches to Reaction Mechanism Analysis (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, determining the geometries of transition states, and predicting reaction outcomes. DFT studies could provide significant insights into the synthesis and reactivity of this compound.

Such studies could be used to:

Calculate the electron density distribution to predict sites of electrophilic and nucleophilic attack.

Model the reaction coordinates for synthetic steps to understand the energy barriers and identify rate-determining steps.

Investigate the binding of different catalyst-ligand complexes to the substrate in cross-coupling reactions.

Predict spectroscopic properties (e.g., NMR, IR) to aid in experimental characterization.

While DFT studies have been performed on the parent isoquinoline molecule and other substituted quinolines, a specific computational analysis of this compound has not been reported in the scientific literature.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. For 7-Bromo-6-fluoro-1-methoxyisoquinoline, ¹H and ¹³C NMR would be the primary methods used to map out the carbon-hydrogen framework.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for each of the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating effect of the methoxy group. The coupling patterns (J-coupling) between adjacent protons would reveal their connectivity. For instance, the protons on the isoquinoline (B145761) core would exhibit characteristic coupling constants, allowing for their unambiguous assignment. The methoxy group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms would also be affected by the attached functional groups. For example, the carbon atom attached to the fluorine would show a characteristic splitting pattern due to C-F coupling.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.2-7.4 | d | 5.0-6.0 |

| H-4 | 8.0-8.2 | d | 5.0-6.0 |

| H-5 | 7.8-8.0 | s | - |

| H-8 | 7.6-7.8 | s | - |

| OCH₃ | 3.9-4.1 | s | - |

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 160-162 |

| C-3 | 105-107 |

| C-4 | 140-142 |

| C-4a | 125-127 |

| C-5 | 128-130 |

| C-6 | 155-158 (d, ¹JCF) |

| C-7 | 115-118 (d, ²JCF) |

| C-8 | 130-132 |

| C-8a | 135-137 |

| OCH₃ | 55-57 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇BrFNO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The presence of bromine would be readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for isoquinoline derivatives include the loss of small molecules like CO, HCN, or radicals such as H• or CH₃• from the methoxy group. The bromine and fluorine atoms would also influence the fragmentation, potentially leading to the loss of Br• or F• radicals. Analyzing these fragmentation patterns helps to piece together the structure of the molecule. youtube.comraco.catmiamioh.edu

Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [M]⁺ | 254.97 | 256.97 | Molecular Ion |

| [M-CH₃]⁺ | 239.96 | 241.96 | Loss of a methyl radical |

| [M-CO]⁺ | 226.98 | 228.98 | Loss of carbon monoxide |

| [M-Br]⁺ | 176.04 | - | Loss of a bromine radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific structural features.

Key expected vibrational frequencies would include C-H stretching vibrations for the aromatic and methoxy protons, C=C and C=N stretching vibrations within the aromatic isoquinoline ring system, and the C-O stretching of the methoxy group. The presence of the carbon-fluorine and carbon-bromine bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum.

Expected Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch (OCH₃) | 2850-2960 | Medium |

| C=C and C=N Stretch (Aromatic) | 1500-1650 | Strong |

| C-O Stretch (Methoxy) | 1000-1250 | Strong |

| C-F Stretch | 1000-1400 | Strong |

| C-Br Stretch | 500-600 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

For a definitive determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. This technique requires the growth of a suitable single crystal of the compound.

High-Resolution Chromatography for Purity and Mixture Analysis

High-resolution chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are crucial for assessing the purity of this compound and for analyzing complex mixtures.

HPLC, often coupled with a UV detector or a mass spectrometer (LC-MS), would be the method of choice for determining the purity of a synthesized batch of the compound. A pure sample would ideally show a single sharp peak in the chromatogram. The retention time of this peak would be characteristic of the compound under the specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).

GC, particularly when coupled with a mass spectrometer (GC-MS), is also a powerful tool for purity analysis, especially for volatile compounds. It separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. The resulting mass spectrum for each separated component can then be used for its identification. nih.gov These chromatographic methods are essential for quality control and for ensuring that the compound is suitable for further study or application.

Computational Chemistry and Chemoinformatics Studies of 7 Bromo 6 Fluoro 1 Methoxyisoquinoline

Molecular Modeling and Simulation Techniques

Molecular modeling of 7-Bromo-6-fluoro-1-methoxyisoquinoline involves the generation of a three-dimensional representation of the molecule to investigate its conformational possibilities and physicochemical properties. This process typically begins with the creation of the 2D structure, followed by conversion to a 3D model. Energy minimization is then performed using force fields like MMFF94 or UFF to obtain a low-energy, stable conformation.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are a fundamental component of chemoinformatics, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For isoquinoline (B145761) derivatives, QSAR models can predict their potential therapeutic effects based on their structural features. jmaterenvironsci.com

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For a class of compounds including this compound, a variety of descriptors would be calculated:

Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule and include indices like the Wiener index, Balaban index, and connectivity indices, which describe molecular size, branching, and shape.

Geometrical Descriptors: These 3D descriptors are calculated from the spatial coordinates of the atoms and include molecular surface area, volume, and principal moments of inertia.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as dipole moment, polarizability, and partial charges on atoms. The presence of electronegative fluorine and bromine atoms, as well as the oxygen of the methoxy (B1213986) group, makes these descriptors particularly important for this compound.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and electrophilicity index. nih.gov

A representative set of descriptors that would be calculated for a QSAR study of isoquinoline derivatives is presented in Table 1.

Once descriptors are calculated for a set of isoquinoline derivatives with known biological activities, a mathematical model is developed. Several statistical methods can be employed:

Principal Component Analysis (PCA): A dimensionality reduction technique used to identify the most important descriptors and to visualize the distribution of compounds in the chemical space. nih.gov

Multiple Linear Regression (MLR): A method to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (descriptors). jmaterenvironsci.com

Multiple Non-Linear Regression (MNLR): Used when the relationship between the descriptors and the activity is non-linear.

Artificial Neural Networks (ANN): A machine learning approach that can model complex non-linear relationships, often providing more predictive models than traditional regression methods.

The predictive power and robustness of the developed QSAR model must be rigorously validated. Cross-validation , particularly the leave-one-out (LOO) method, is a common internal validation technique. jmaterenvironsci.com External validation is performed by using the model to predict the activity of a set of compounds (test set) that were not used in the model's development. jmaterenvironsci.com Key statistical parameters for model validation are presented in Table 2.

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, calculated using cross-validation. | > 0.5 |

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov For this compound, docking studies would be performed to identify potential biological targets and to understand the molecular basis of its activity. The process involves preparing the 3D structure of the ligand (the isoquinoline derivative) and the receptor, defining a binding site on the receptor, and using a scoring function to rank the different binding poses.

Key interactions that would be analyzed include:

Hydrogen Bonds: The nitrogen atom in the isoquinoline ring could act as a hydrogen bond acceptor.

Halogen Bonds: The bromine atom can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized in drug design.

π-π Stacking: The aromatic isoquinoline ring system can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site. nih.gov

Hydrophobic Interactions: The methoxy group and the aromatic rings contribute to hydrophobic interactions.

Following docking, molecular dynamics simulations can be used to assess the stability of the predicted ligand-receptor complex over time. These simulations provide a more dynamic picture of the binding event and can help to refine the binding mode and estimate the binding free energy.

Electronic Structure Calculations (e.g., Density Functional Theory) for Reactivity and Properties Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. jmaterenvironsci.com For this compound, DFT calculations can provide valuable insights into its reactivity and properties. By solving the Schrödinger equation for the molecule, various electronic properties can be calculated with a high degree of accuracy.

Key parameters obtained from DFT calculations include:

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack).

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

A hypothetical set of DFT-calculated properties for this compound is presented in Table 3.

Table 3: Hypothetical DFT-Calculated Properties of this compound

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 2.8 | Debye |

| Electronegativity (χ) | 3.85 | eV |

| Chemical Hardness (η) | 2.65 | eV |

Biological Activities and Molecular Mechanisms of Action in Vitro and Preclinical Studies

Anti-infective Properties: Antibacterial, Antifungal, and Antiviral Activities of Related Fluoroquinolones

Fluoroquinolones are a well-established class of synthetic antimicrobial agents with a broad spectrum of activity. nih.gov Their core structure is related to the isoquinoline (B145761) scaffold. Modifications at various positions, including the C-6 and C-7 positions, significantly influence their antibacterial potency and spectrum. nih.govfrontiersin.org

The primary antibacterial mechanism of fluoroquinolones involves the disruption of bacterial DNA synthesis. nih.gov They achieve this by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.gov By stabilizing the complex between these enzymes and DNA, fluoroquinolones introduce double-strand breaks in the bacterial chromosome. nih.gov This leads to a cascade of events, including the blockage of DNA replication and ultimately, bacterial cell death. Some modified fluoroquinolones have also been shown to damage bacterial cell walls and membranes. frontiersin.org

The efficacy of fluoroquinolones is directly linked to their ability to interact with and inhibit bacterial DNA gyrase and topoisomerase IV. nih.gov Novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been synthesized and shown to be potent inhibitors of both enzymes. For instance, certain optimized cyclobutylaryl-substituted novel bacterial topoisomerase inhibitors (NBTIs) have demonstrated excellent activity against resistant bacterial strains due to their enhanced inhibition of topoisomerase IV. nih.gov The substitution pattern on the quinoline (B57606) ring is critical for the inhibitory activity against these enzymes.

Table 1: Antibacterial Activity of Selected Fluoroquinolone Derivatives

| Compound/Derivative | Target Organism(s) | Observed Activity | Reference(s) |

| N-acetylated balofloxacin (B1667722) derivative (2-e) | Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa | Potent antibacterial activity with MIC values of 0.0195–0.039 μg/ml against MRSA. frontiersin.org | frontiersin.org |

| 7-substituted-6-fluoroquinolone derivatives (2, 3, and 4) | Gram-positive and Gram-negative bacteria | Potent antimicrobial activity with effective concentrations of 0.860 μg/mL or lower. nih.gov | nih.gov |

| Novel 3-fluoro-6-methoxyquinoline derivative (14) | Staphylococcus aureus | Excellent in vitro activity with a MIC90 of 0.125 μg/mL. nih.gov | nih.gov |

Anticancer and Cytotoxic Effects of Related Quinazoline (B50416) Derivatives

Quinazoline and quinazolinone scaffolds are present in numerous compounds developed as anticancer agents. nih.gov The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring has been shown in some studies to enhance anticancer effects. nih.gov

While no specific data exists for 7-Bromo-6-fluoro-1-methoxyisoquinoline, other brominated heterocyclic compounds have been studied for their pro-apoptotic activity. For example, certain N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been shown to induce apoptosis in various cancer cell lines. mdpi.com These compounds can trigger the mitochondrial apoptotic pathway. mdpi.com

Microtubules are a key target for anticancer drug development. nih.gov While there is no information on this compound, other heterocyclic compounds are known to interfere with microtubule dynamics. For instance, certain N-aryl 6-methoxy-1,2,3,4-tetrahydroquinolines have been identified as potent tubulin polymerization inhibitors. This inhibition leads to cell cycle arrest and subsequent cancer cell death.

Many quinazoline-based anticancer drugs exert their effects by inhibiting specific cellular targets, such as the epidermal growth factor receptor (EGFR). nih.gov For example, a series of 6-bromo-quinazoline-4(3H)-one derivatives were designed and synthesized as potential anticancer agents targeting EGFR. nih.gov The substitution pattern on the quinazoline ring was found to be crucial for their cytotoxic activity against cancer cell lines. nih.gov

Table 2: Cytotoxic Activity of Selected 6-Bromo-quinazoline-4(3H)-one Derivatives

| Compound | Cell Line(s) | IC50 Value(s) | Reference(s) |

| Compound 8a (with aliphatic linker) | MCF-7 (breast cancer), SW480 (colon cancer) | 15.85 ± 3.32 µM (MCF-7), 17.85 ± 0.92 µM (SW480) | nih.gov |

| Erlotinib (Reference Drug) | MCF-7 | 9.9 ± 0.14 µM | nih.gov |

Anti-inflammatory and Antioxidant Activities

There is currently no published scientific literature or patent data describing the anti-inflammatory or antioxidant properties of this compound. In vitro assays, such as those measuring the inhibition of inflammatory mediators (e.g., cyclooxygenases, lipoxygenases, nitric oxide synthase) or the scavenging of free radicals (e.g., DPPH assay, ABTS assay), have not been reported for this compound. Consequently, its potential to mitigate inflammatory processes or oxidative stress remains uncharacterized.

Neurological Activities (e.g., Antidepressant, Antipsychotic, Acetylcholinesterase Inhibition)

Similarly, the neurological activity of this compound has not been documented in preclinical studies. There are no available reports on its potential efficacy as an antidepressant, antipsychotic, or as an inhibitor of acetylcholinesterase. Standard preclinical models and in vitro assays to assess these neurological activities have not been applied to this specific molecule, leaving its impact on the central nervous system unknown.

Other Emerging Biological Activities

Exploratory studies to identify other potential biological activities of this compound have not been reported. As a result, there is no information on any other emerging therapeutic applications for this compound.

Structure Activity Relationship Sar Studies of 7 Bromo 6 Fluoro 1 Methoxyisoquinoline Analogues

Impact of Halogen Substituents (Bromine and Fluorine) on Bioactivity and Reactivity

The presence and position of halogen substituents, specifically bromine and fluorine, on the isoquinoline (B145761) ring system significantly influence the bioactivity and reactivity of the molecule. Halogens can alter the electronic properties, lipophilicity, and metabolic stability of a compound, thereby affecting its interaction with biological targets.

In a series of halogen-substituted tricyclic flavonoids, it was observed that the antibacterial activity against both Gram-positive and Gram-negative bacteria increased with the size of the halogen, from fluorine to iodine. nih.gov This suggests that steric factors, rather than just polarity or electronic effects, can be a primary determinant of potency. nih.gov

Studies on 3-arylisoquinolinones have shown that the position of a fluorine atom on the isoquinoline core can be a determining factor in their antiproliferative activity. For instance, a comparison between compounds with fluorine at the 6-position and the 7-position revealed no significant difference in their inhibitory concentrations (IC₅₀) against various cancer cell lines. acs.org This indicates that for certain classes of isoquinoline derivatives, the specific placement of the fluorine atom on the primary ring may not be critical for its cytotoxic effects. acs.org

Furthermore, the reactivity of halogenated isoquinolines is evident in their use as intermediates in synthetic chemistry. For example, 4-bromo-6-fluoroquinoline (B1289494) is utilized in the synthesis of Linrodostat, an anticancer agent, where the bromine and fluorine atoms offer sites for further chemical modifications through reactions like Pd-catalyzed coupling and nucleophilic aromatic substitution. ossila.com

Role of Methoxy (B1213986) Group in Modulating Biological Response and Physicochemical Properties

The methoxy group (-OCH₃) is a common substituent in many biologically active compounds, including isoquinoline alkaloids. nih.gov Its presence can significantly modulate the biological response and physicochemical properties of a molecule.

The methoxy group can enhance a ligand's ability to bind to its target and improve its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net In some instances, the methoxy group in naturally occurring compounds promotes cytotoxic activity against various cancer cell lines by facilitating the binding of the ligand to proteins and activating downstream signaling pathways that lead to cell death. researchgate.net

In the context of isoquinoline alkaloids, many bioactive compounds feature methoxy groups. nih.gov For example, certain isoquinoline derivatives with a 4-methoxy phenyl substitution have demonstrated significant antifungal activity. nih.gov

Effect of Isoquinoline Core Modifications on Target Affinity and Selectivity

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active natural products and synthetic compounds. nih.govresearchgate.net Modifications to the isoquinoline core are a key strategy in drug discovery to optimize target affinity and selectivity.

The introduction of various substituents at different positions of the isoquinoline ring can lead to compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov For instance, the substitution pattern on the isoquinoline nucleus can significantly affect the bioactivity of the resulting compounds. rsc.org

The development of novel synthetic methods allows for diverse functionalization of the isoquinoline core, enabling the creation of extensive compound libraries for screening. rsc.org This includes the introduction of substituents at the C-1, C-3, and C-4 positions, as well as modifications to the nitrogen atom. nih.gov Such modifications can fine-tune the interaction of the molecule with its biological target, leading to enhanced potency and selectivity.

Comparative Analysis of Isoquinoline vs. Quinoline (B57606) Scaffolds in SAR

Both isoquinoline and quinoline are bicyclic heterocyclic scaffolds that are fundamental in the design of new therapeutic agents. researchgate.net While structurally similar, the different placement of the nitrogen atom (position 2 in isoquinoline versus position 1 in quinoline) can lead to significant differences in their biological activities and structure-activity relationships.

In the context of NorA efflux pump inhibitors in Staphylococcus aureus, studies have shown that the quinoline scaffold is preferred over the isoquinoline scaffold. nih.gov The nitrogen at the 1-position in the quinoline core was found to be essential for inhibitory activity, as the corresponding isoquinoline derivatives were inactive. nih.gov This highlights the critical importance of the nitrogen atom's position for specific biological targets.

However, in other therapeutic areas, both scaffolds have proven to be valuable. For example, both quinoline and isoquinoline derivatives have been extensively investigated as anticancer agents. researchgate.net A study on quinoline, isoquinoline, and quinazoline (B50416) derivatives as antimalarial agents also underscores the broad applicability of these scaffolds in drug discovery. mdpi.com

The orientation of the quinoline ring itself can also significantly impact binding affinity. A novel quinoline-oriented modification of a nucleic acid aptamer demonstrated that the specific placement of the quinoline moiety could enhance its binding to the target protein by over 17-fold. nih.gov This illustrates the nuanced and powerful effects that scaffold orientation and substitution can have on molecular recognition. nih.gov

Design and Synthesis of Novel Analogues Based on SAR Insights

The insights gained from structure-activity relationship studies are instrumental in the rational design and synthesis of new, more potent, and selective analogues. The process often involves a "scaffold hopping" approach, where the core structure of a known active compound is modified to explore new chemical space and improve its properties. researchgate.net

For example, based on SAR data, new quinoline-4-carboxamide derivatives were designed and synthesized as NorA efflux pump inhibitors. researchgate.net This involved identifying promising scaffolds through computational methods and then modifying them with appropriate substituents to enhance their activity and reduce toxicity. researchgate.net

The synthesis of novel isoquinoline derivatives often employs transition metal-catalyzed reactions, such as the Goldberg-Ullmann-type coupling, to introduce various substituents onto the isoquinoline core. mdpi.com The development of efficient synthetic strategies is crucial for generating a diverse range of analogues for biological evaluation. nih.gov

The table below presents a summary of the biological activities of some isoquinoline and quinoline derivatives, highlighting the impact of different substituents and scaffolds.

Table 1: Biological Activities of Selected Isoquinoline and Quinoline Derivatives

| Compound Class | Scaffold | Key Substituents | Biological Activity | Reference |

|---|---|---|---|---|

| 3-Arylisoquinolinones | Isoquinoline | 6-Fluoro, meta-methoxy on aryl ring | Antiproliferative | nih.gov |

| Quinoline Derivatives | Quinoline | 4-O-alkylamino chain | NorA Efflux Pump Inhibition | nih.gov |

| Isoquinoline Derivatives | Isoquinoline | 4-Methoxy phenyl at C-3 and C-4 | Antifungal | nih.gov |

| Pyrazolo[3,4-c]isoquinolines | Isoquinoline | Varying substituents | B-RafV600E Inhibition | researchgate.net |

Applications in Advanced Organic Synthesis and Materials Science

7-Bromo-6-fluoro-1-methoxyisoquinoline as a Versatile Synthetic Building Block

The presence of a bromine atom on the isoquinoline (B145761) core makes this compound an excellent substrate for various cross-coupling reactions. These reactions are fundamental in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, similar bromo-substituted heterocyclic compounds are known to readily participate in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. This reaction would allow for the introduction of a wide range of aryl or vinyl groups at the 7-position of the isoquinoline ring, thereby enabling the synthesis of a diverse library of derivatives.

The reactivity of the bromine at the C-7 position is a key feature that defines its utility as a building block. This site is amenable to functionalization, allowing chemists to introduce various substituents and construct more elaborate molecular architectures.

Precursor for Complex Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of great interest due to their prevalence in natural products and pharmaceuticals. This compound serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The strategic placement of the bromo and fluoro groups allows for sequential or regioselective reactions to build additional rings onto the isoquinoline framework. The synthesis of polycyclic aromatic compounds often relies on the functionalization of such building blocks. nih.gov

Potential in the Development of Functional Materials (e.g., Dyes for OLEDs, Solar Cells)

The aromatic and heterocyclic nature of the isoquinoline scaffold suggests potential applications in materials science. Aromatic compounds with extended π-systems are often investigated for their photophysical properties. By using cross-coupling reactions to append chromophoric or electronically active moieties to the this compound core, it is conceivable to create novel dyes.

Analogous halogenated quinoline (B57606) derivatives have been utilized as intermediates in the preparation of dyes for applications in Organic Light-Emitting Diodes (OLEDs) and solar cells. ossila.com The incorporation of fluorine atoms can enhance properties such as electron affinity and photostability, which are desirable in these applications. While direct research on this compound for these specific purposes is not widely published, its structural motifs are consistent with those found in materials developed for optoelectronic devices.

Applications in Drug Discovery and Medicinal Chemistry Lead Optimization

The isoquinoline nucleus is a common scaffold in many biologically active compounds and approved pharmaceutical drugs. Halogenation is a common strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. The presence of both bromine and fluorine in this compound makes it an attractive starting point for the synthesis of novel therapeutic agents.

Halogenated isoquinolines and related heterocycles have been investigated for their potential as anticancer agents. For example, derivatives of the structurally similar quinoline are used in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase, which has applications in cancer treatment. ossila.com Furthermore, amino-substituted isoquinolines, which can be synthesized from their bromo-counterparts, are often used as intermediates in the discovery of kinase inhibitors.

The table below lists the chemical compounds mentioned in this article.

| Compound Name |

| This compound |

| Linrodostat |

| Property | Value |

| Molecular Formula | C10H7BrFNO |

| Molecular Weight | 256.07 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H7BrFNO/c1-14-10-8-4-7(12)5-9(11)6(8)2-3-13-10/h2-5H,1H3 |

| InChIKey | SKKKTFZLPMFFTL-UHFFFAOYSA-N |

| SMILES | COC1=NC=CC2=C1C(=C(C=C2)F)Br |

Future Perspectives and Unexplored Research Avenues for 7 Bromo 6 Fluoro 1 Methoxyisoquinoline

Expanding Synthetic Methodologies to Novel Analogues

The development of novel synthetic routes and the expansion of existing ones are crucial for generating a library of analogues based on the 7-Bromo-6-fluoro-1-methoxyisoquinoline core. While classical isoquinoline (B145761) syntheses like the Bischler-Napieralski and Pictet-Spengler reactions provide a foundational approach, modern methodologies offer greater efficiency and molecular diversity. nih.gov Future work should focus on leveraging these advanced techniques to create a wide array of derivatives.

One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions. The bromine atom at the 7-position is an ideal handle for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a variety of substituents, including aryl, alkynyl, and amino groups. organic-chemistry.org A systematic exploration of these reactions would enable the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

Furthermore, late-stage functionalization techniques, such as C-H activation, could be employed to modify other positions on the isoquinoline ring. This would provide access to novel analogues that are not readily accessible through traditional methods. Microwave-assisted organic synthesis could also be explored to accelerate reaction times and improve yields for the synthesis of these novel derivatives. organic-chemistry.orgnih.gov

| Synthetic Strategy | Potential Reagents and Conditions | Expected Outcome |

| Suzuki Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | 7-Aryl-6-fluoro-1-methoxyisoquinolines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base (e.g., Et₃N) | 7-Alkynyl-6-fluoro-1-methoxyisoquinolines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, phosphine ligand, base | 7-Amino-6-fluoro-1-methoxyisoquinolines |

| C-H Activation | Transition metal catalysts (e.g., Rh, Ru), directing groups | Functionalization at other positions (e.g., C-5, C-8) |

Deeper Mechanistic Elucidation of Biological Interactions

The biological activities of isoquinoline derivatives are well-documented, with applications ranging from anticancer to antimicrobial agents. nih.govijpsjournal.com The specific substitution pattern of this compound suggests potential interactions with various biological targets. Future research should aim to unravel the mechanisms underlying these potential interactions.

Initial screening of the compound against a panel of cancer cell lines could reveal cytotoxic effects. Subsequent studies could then focus on identifying the specific molecular targets and signaling pathways involved. For instance, many isoquinoline alkaloids are known to inhibit topoisomerase or modulate kinase activity. ijpsjournal.com Investigating the effect of this compound on these enzymes would be a logical starting point.

The presence of halogen atoms often enhances the lipophilicity and membrane permeability of molecules, which could be advantageous for targeting intracellular proteins. The fluorine atom, in particular, can form strong hydrogen bonds and alter the metabolic stability of the compound. Understanding how these properties influence the compound's pharmacokinetic and pharmacodynamic profiles will be critical.

| Potential Biological Target | Experimental Approach | Expected Information |

| Kinases | Kinase inhibition assays, Western blotting for phosphorylation status | Identification of specific kinases inhibited and impact on downstream signaling |

| Topoisomerases | Topoisomerase activity assays | Determination of inhibitory effect on DNA replication and repair |

| G-protein coupled receptors (GPCRs) | Radioligand binding assays, functional assays (e.g., cAMP measurement) | Identification of specific GPCRs modulated by the compound |

| Ion Channels | Electrophysiological recordings (e.g., patch-clamp) | Characterization of effects on ion channel function |

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and experimental validation is a powerful tool in modern drug discovery and materials science. For this compound, integrating these approaches can accelerate the exploration of its potential.

In silico studies, such as molecular docking and molecular dynamics simulations, can be used to predict the binding modes of the compound with various biological targets. als-journal.comnih.gov This can help prioritize experimental testing and guide the design of more potent analogues. Density Functional Theory (DFT) calculations can provide insights into the electronic properties of the molecule, which can be correlated with its reactivity and biological activity.

Experimentally, techniques like X-ray crystallography can be used to determine the three-dimensional structure of the compound in complex with its biological target, providing a detailed understanding of the binding interactions. Spectroscopic methods, such as NMR and fluorescence spectroscopy, can be used to study the compound's interactions with biomolecules in solution.

| Computational Technique | Application | Experimental Validation |

| Molecular Docking | Predict binding affinity and orientation with protein targets | Enzyme inhibition assays, binding assays |

| Molecular Dynamics | Simulate the dynamic behavior of the compound-protein complex | X-ray crystallography, NMR spectroscopy |

| DFT Calculations | Determine electronic properties (e.g., HOMO/LUMO energies) | Spectroscopic analysis, reactivity studies |

| QSAR Modeling | Develop models to predict biological activity based on structure | Synthesis and testing of new analogues |

Exploration of New Biological Targets and Therapeutic Applications

Beyond the well-established roles of isoquinolines in cancer and infectious diseases, there is a vast landscape of unexplored therapeutic applications for this compound. The unique electronic and steric properties conferred by its substituents may lead to novel biological activities.

For example, the isoquinoline scaffold is present in compounds with neurological effects. Investigating the potential of this compound and its derivatives to modulate neurotransmitter receptors or enzymes involved in neurodegenerative diseases could open up new avenues for drug development.

Furthermore, the field of immunotherapy presents exciting opportunities. Certain small molecules can modulate the immune system to fight diseases like cancer. Screening this compound for its effects on immune cells and pathways could lead to the discovery of novel immunomodulatory agents. The potential for this compound to act as a fluorescent probe for biological imaging is another area worthy of investigation, given the inherent fluorescence of some isoquinoline derivatives. nih.gov

| Therapeutic Area | Potential Molecular Target | Rationale |

| Neurodegenerative Diseases | Monoamine oxidase (MAO), Acetylcholinesterase (AChE) | Isoquinoline alkaloids have shown activity against these targets. |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokines | Many heterocyclic compounds possess anti-inflammatory properties. |

| Metabolic Disorders | Peroxisome proliferator-activated receptors (PPARs) | The scaffold could be optimized to interact with nuclear receptors. |

| Viral Infections | Viral proteases, polymerases | The heterocyclic core is a common feature in antiviral drugs. |

Development of Sustainable Synthesis and Green Chemistry Approaches

As the environmental impact of chemical synthesis becomes an increasing concern, the development of green and sustainable methods for preparing this compound and its analogues is paramount. Traditional synthetic methods often involve harsh reagents, toxic solvents, and generate significant waste. rsc.org

Future research should focus on implementing green chemistry principles in the synthesis of this compound. This could involve the use of renewable starting materials, environmentally benign solvents (e.g., water, ethanol), and catalytic methods that minimize waste. rsc.org Atom-economical reactions, such as C-H functionalization, which avoid the need for pre-functionalized substrates, are particularly attractive from a green chemistry perspective.

The development of one-pot or tandem reactions that combine multiple synthetic steps into a single operation can also significantly reduce the environmental footprint of the synthesis. Furthermore, exploring biocatalysis, using enzymes to perform specific chemical transformations, could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Use of Renewable Feedstocks | Deriving starting materials from biomass | Reduced reliance on fossil fuels |

| Use of Safer Solvents | Replacing chlorinated solvents with water or bio-solvents | Reduced toxicity and environmental pollution |

| Catalysis | Employing recyclable catalysts (e.g., solid-supported catalysts) | Minimized waste and improved efficiency |

| Atom Economy | Utilizing C-H activation and cycloaddition reactions | Maximized incorporation of starting material atoms into the final product |

| Energy Efficiency | Employing microwave or ultrasound-assisted synthesis | Reduced reaction times and energy consumption |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purity assessment methods for 7-bromo-6-fluoro-1-methoxyisoquinoline?

- Methodological Answer: Synthesis typically involves halogenation and methoxylation of the isoquinoline backbone. Key steps include temperature control (0–6°C for intermediates, as seen in brominated analogs ), and purification via column chromatography. Purity assessment should combine high-performance liquid chromatography (HPLC, >97% purity criteria ) and gas chromatography (GC) for volatile byproducts. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for structural confirmation, referencing protocols for related bromo-fluoro compounds .

Q. How should researchers handle stability and storage of this compound during experiments?

- Methodological Answer: Store at 0–6°C in airtight, light-resistant containers to prevent degradation, as recommended for structurally similar brominated isoquinolines . Conduct accelerated stability studies under varying pH and temperature conditions, using HPLC to monitor decomposition products. Include inert atmospheres (e.g., nitrogen) for long-term storage .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer: Prioritize / NMR to confirm substituent positions and fluorine-bromine coupling patterns. High-resolution MS (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., methoxy C-O stretch). Compare data to analogs like 6-bromoisoquinoline (mp: 83–87°C ) to identify deviations caused by fluorine substitution.

Advanced Research Questions

Q. How can contradictory reactivity data in halogenated isoquinolines be resolved methodologically?

- Methodological Answer: Systematically vary reaction conditions (solvent polarity, catalysts, temperature) to isolate variables affecting reactivity. For example, if fluorination reduces electrophilicity compared to non-fluorinated analogs, use density functional theory (DFT) calculations to map electronic effects. Cross-reference kinetic studies with boronic acid coupling partners (e.g., 6-bromo-2-fluoro-3-methoxyphenylboronic acid ) to identify steric/electronic bottlenecks .

Q. What frameworks guide the integration of this compound into drug discovery or materials science research?

- Methodological Answer: Anchor studies in established theories, such as Structure-Activity Relationship (SAR) models for kinase inhibitors or photophysical theories for OLED materials. For drug design, link the compound’s halogen substituents to target binding affinity (e.g., fluorine’s electronegativity enhancing metabolic stability). Use molecular docking simulations paired with in vitro assays .

Q. How can researchers design experiments to study environmental interactions of this compound (e.g., surface adsorption)?

- Methodological Answer: Employ microspectroscopic imaging (e.g., atomic force microscopy) to analyze adsorption on indoor surfaces. Combine with X-ray photoelectron spectroscopy (XPS) to track halogen interactions. Reference methodologies from indoor air chemistry studies, which emphasize oxidant reactivity and nanoscale surface processes .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

- Methodological Answer: Optimize palladium catalyst systems (e.g., Pd(PPh)) and ligand ratios to enhance transmetalation efficiency. Screen additives like silver oxide to mitigate halide dissociation. Compare results with analogous reactions using 5-bromo-2-methoxyphenylboronic acid to isolate fluorine-specific effects. Document all parameters in a reproducibility checklist .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.